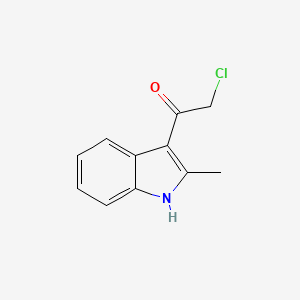

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEACTTPEMXZJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352328 | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38693-08-2 | |

| Record name | 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is an indole derivative with diverse applications in scientific research, including its use as a chemical intermediate, and in biological and medicinal studies. The compound's unique structure and properties make it valuable for investigating structure-activity relationships and developing new therapeutic agents.

Scientific Research Applications

This compound serves as a crucial building block in synthesizing more complex indole derivatives. Indole derivatives, a significant class of heterocyclic compounds, are present in numerous natural products and pharmaceuticals and are known for their diverse biological activities, making them widely studied in medicinal chemistry.

Chemical Synthesis

- Intermediate for complex indole derivatives this compound is used as an intermediate. The synthesis of this compound typically involves the chlorination of 5-chloro-2-methyl-1H-indole, followed by the introduction of a chloroacetyl group. A common method involves reacting 5-chloro-2-methyl-1H-indole with chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

- Reactions This compound undergoes nucleophilic substitution, where the chloro group can be replaced by nucleophiles like amines or thiols. It can also undergo oxidation of the indole ring under specific conditions to form corresponding oxides, or reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Biological and Medicinal Studies

- Antimicrobial and anticancer properties This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Therapeutic effects It is investigated for potential therapeutic effects in various diseases.

- Drug discovery Indole derivatives, including this compound, are explored for their potential to inhibit Mycobacterium tuberculosis (MTB) . Novel indole derivatives could serve as anti-tubercular agents .

- MAO Inhibitors 2-azolylmethylene-3-(2H)-benzofuranone derivatives, related to indole compounds, are being explored for their potential as MAO inhibitors .

Wirkmechanismus

The mechanism by which 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Indole Ring

Table 1: Key Structural and Functional Differences

Biologische Aktivität

2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

- Chemical Formula : C11H10ClN

- Molecular Weight : 205.66 g/mol

- Structure : The compound features a chloro group attached to an indole derivative, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A375 (Melanoma) | 5.7 | |

| HUVEC (Endothelial) | 1.4 - 6.2 | |

| A549 (Lung Adenocarcinoma) | <10 |

The compound has been shown to selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes.

Antiviral Properties

This compound has been investigated for its potential antiviral properties. It may act by inhibiting viral entry or replication, particularly against viruses like Chikungunya virus (CHIKV).

In vitro studies have demonstrated that certain indole derivatives can interfere with CHIKV internalization, although specific data on this compound is still emerging .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have shown activity against various bacterial strains, indicating its potential as a bioactive molecule.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of kinases and other enzymes involved in cell signaling pathways, which is crucial for cancer cell proliferation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling cascades that regulate cellular functions.

Cytotoxicity Evaluation

A study evaluating the cytotoxicity of various indole derivatives found that this compound demonstrated promising results against A375 melanoma cells with an IC50 of 5.7 μM, indicating strong potential as an anticancer agent .

Antimicrobial Testing

In another case study, derivatives of indole were tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed significant antibacterial activity, particularly against Gram-positive bacteria .

Applications in Research and Industry

The compound plays a vital role as a building block in synthesizing more complex pharmaceutical agents. Its applications extend beyond medicinal chemistry to materials science, where it is explored for developing organic electronic materials and dyes.

Vorbereitungsmethoden

Representative Preparation Method

A well-documented method involves the reaction of 2-methylindole with chloroacetonitrile activated by phenylboron dichloride (PhBCl2) in dichloromethane solvent under inert atmosphere. This method, adapted from related indole acylations, proceeds as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Chloroacetonitrile + Phenylboron dichloride (PhBCl2) in CH2Cl2 at 20°C for 15 min under argon | Activation of chloroacetonitrile by PhBCl2 to form an electrophilic intermediate |

| 2 | Addition of 2-methylindole in CH2Cl2 dropwise at room temperature, stirring for 3 h under argon | Nucleophilic attack of indole at the activated chloroacetyl intermediate |

| 3 | Quenching with 0.5 M aqueous sodium carbonate | Neutralization of reaction mixture and hydrolysis of any intermediates |

| 4 | Extraction with CH2Cl2, washing with brine, drying (MgSO4), and evaporation | Isolation of crude product |

| 5 | Purification by silica gel chromatography | Obtaining pure 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone |

This procedure yields the target compound in approximately 82% isolated yield under optimized conditions.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature (approx. 20–25°C) |

| Atmosphere | Inert (argon or nitrogen) to prevent oxidation or moisture interference |

| Reaction Time | 3 hours for the coupling step |

| Workup | Aqueous sodium carbonate quench, organic extraction, drying, and chromatographic purification |

The inert atmosphere is critical to avoid hydrolysis or oxidation of sensitive intermediates. The use of sodium carbonate ensures neutralization of acidic by-products and facilitates clean isolation.

Alternative Synthetic Routes

While the described method is prominent, other approaches include:

- Direct acylation of 2-methylindole with chloroacetyl chloride under controlled conditions, typically in the presence of a base such as triethylamine to scavenge HCl.

- Use of other activating agents for chloroacetyl derivatives, such as acid chlorides or anhydrides, to improve electrophilicity.

- Employing different solvents like dichloroethane or acetonitrile depending on solubility and reaction kinetics.

However, these alternatives require careful optimization to avoid side reactions such as over-acylation or polymerization.

Mechanistic Insights

The reaction proceeds via electrophilic substitution at the 3-position of the indole ring, favored due to the electron-rich nature of the indole. Activation of chloroacetonitrile by PhBCl2 generates an electrophilic species that facilitates nucleophilic attack by the indole nitrogen or carbon at position 3, leading to the formation of the chloroacetylated product.

Data Table Summarizing Key Preparation Details

| Aspect | Details |

|---|---|

| Compound | This compound |

| CAS Number | 38693-08-2 |

| Molecular Formula | C11H10ClNO |

| Molecular Weight | Approx. 207.66 g/mol |

| Key Reagents | 2-Methylindole, chloroacetonitrile, phenylboron dichloride |

| Solvent | Dichloromethane |

| Atmosphere | Argon (inert) |

| Reaction Time | 3 hours (coupling step) |

| Temperature | Room temperature (20–25°C) |

| Yield | Up to 82% (reported) |

| Purification | Silica gel chromatography |

Research Findings and Notes

- The presence of the 2-methyl substituent on the indole ring influences the electronic environment, potentially affecting reaction rate and regioselectivity.

- The chloroacetyl group is a versatile handle for further chemical transformations, making this compound a valuable intermediate in medicinal chemistry.

- Safety considerations are important due to the presence of halogenated reagents and potential toxicity of intermediates.

- The described synthetic route avoids harsh conditions and provides good yield and purity, suitable for scale-up and further functionalization.

Q & A

Q. What strategies mitigate discrepancies in reported biological data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.